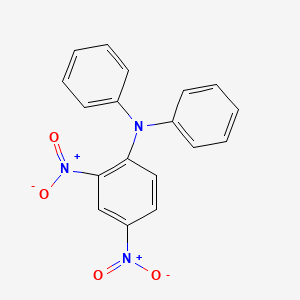

2,4-Dinitrophenyl diphenylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dinitro-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4/c22-20(23)16-11-12-17(18(13-16)21(24)25)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBPNLJSBDHXTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652561 | |

| Record name | 2,4-Dinitro-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68522-81-6 | |

| Record name | 2,4-Dinitro-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 2,4-Dinitrophenyl diphenylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitrophenyl diphenylamine, a synthetic compound, is utilized in the manufacturing of dyes, and has been investigated for its potential in explosives and as a stabilizer. Its molecular structure, characterized by a diphenylamine core substituted with two nitro groups, dictates its physicochemical properties and, consequently, its solubility in various media. This guide provides a comprehensive overview of the solubility of this compound in organic solvents, offering both established data and a detailed protocol for its experimental determination. Understanding the solubility characteristics of this compound is paramount for its application in synthesis, purification, formulation development, and various analytical techniques.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its handling and use in experimental settings. These properties are summarized in the table below.

| Property | Value |

| CAS Number | 961-68-2 |

| Molecular Formula | C₁₂H₉N₃O₄ |

| Molecular Weight | 259.22 g/mol |

| Appearance | Bright green-light yellow or red crystalline solid |

| Melting Point | 159-161 °C |

| Boiling Point | ~402.47 - 413.8 °C (estimated) |

| Density | ~1.35 - 1.4 g/cm³ (estimated) |

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its application in various chemical processes. The presence of both aromatic rings and polar nitro groups results in a nuanced solubility profile.

Qualitative and Quantitative Solubility Data

The following table summarizes the available qualitative and quantitative solubility data for this compound in a range of common organic solvents.

| Solvent | Type | Solubility | Quantitative Value (at 25 °C unless specified) |

| Water | Protic | Insoluble | 1.322 mg/L |

| Ethanol | Protic | Slightly Soluble, Soluble in hot ethanol | - |

| Acetone | Aprotic | Soluble | 25 mg/mL |

| Chloroform | Aprotic | Soluble | - |

| Pyridine | Aprotic | Soluble | - |

| Dimethyl Sulfoxide (DMSO) | Aprotic | Soluble | Solutions in DMSO are colorless but turn red upon deprotonation |

Experimental Determination of Solubility: A Step-by-Step Protocol

For solvents where quantitative data is unavailable, a robust experimental protocol is necessary. The following method is based on the widely accepted isothermal saturation technique, adapted for organic solvents.

Principle

An excess of the solid solute is equilibrated with a known amount of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

dot

Caption: Experimental workflow for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Analytical grade organic solvents

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Detailed Methodology

-

Preparation of the Slurry:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Record the exact mass of the added solid.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., an incubator or water bath) set to the desired temperature (e.g., 25 °C).

-

Agitate the slurry for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vial from the shaker and allow it to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to sediment.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a 0.45 µm syringe filter to the syringe and filter the solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Gravimetric Analysis (Optional but Recommended):

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

-

Calculate the solubility in terms of g/100g of solvent or mg/mL.

-

-

Instrumental Analysis (HPLC or UV-Vis):

-

Method Validation: Develop and validate an analytical method (either HPLC or UV-Vis) for the quantification of this compound in the chosen solvent. This includes establishing linearity, accuracy, and precision.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the solvent. Analyze these standards to generate a calibration curve.

-

Sample Analysis: Accurately dilute a known mass or volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

Solubility Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Recrystallization for Purification

Solubility data is fundamental for the purification of this compound by recrystallization. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Recommended Solvents for Recrystallization

-

Hot Ethanol: this compound is soluble in hot ethanol and can be recrystallized from it.

-

Chloroform/Ethanol Mixture: A mixture of chloroform and ethanol can also be used for recrystallization.

General Recrystallization Protocol

-

Dissolve the crude this compound in a minimal amount of the chosen hot recrystallization solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can increase the yield of the purified product.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Dry the purified crystals in a vacuum oven.

Safety Precautions

This compound is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, catering to the needs of researchers and professionals in the chemical and pharmaceutical sciences. While some solubility data is available, this guide emphasizes the importance of experimental determination for specific applications and provides a detailed, field-proven protocol for this purpose. A thorough understanding and application of these principles will facilitate the effective use of this compound in research and development.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dinitrodiphenylamine, 98%. Retrieved from [Link]

-

LookChem. (2017, August 16). 2,4'-DINITRODIPHENYLAMINE Safety Data Sheets(SDS). Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from a source providing general organic chemistry experimental procedures.

-

LookChem. (n.d.). Cas 961-68-2,2,4-Dinitrodiphenylamine. Retrieved from [Link]

-

ChemSrc. (2025, August 23). 2,4-Dinitrodiphenylamine | CAS#:961-68-2. Retrieved from [Link]

-

ChemBK. (2024, April 10). Benzenamine, 2,4-dinitro-N-phenyl-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenamine, 2,4-dinitro-N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

Introduction: The Structural and Functional Significance of 2,4-Dinitrophenyl diphenylamine

An In-Depth Technical Guide to the Spectral Analysis of 2,4-Dinitrophenyl diphenylamine

This compound, also known as 2,4-Dinitro-N-phenylaniline, is a synthetic organic compound of significant interest in various chemical and industrial fields.[1] With a molecular formula of C₁₂H₉N₃O₄, its structure is characterized by a diphenylamine core asymmetrically substituted with two nitro groups on one of the phenyl rings.[2] This specific arrangement of electron-withdrawing nitro groups and an electron-donating secondary amine bridge imparts distinct chemical and chromophoric properties to the molecule.

Professionals in drug development may encounter this moiety as a fragment in larger, more complex molecules, while materials scientists utilize it in the synthesis of dyes and as a chromogenic chemosensor.[2] Given its application-driven importance, a thorough understanding of its structural identity and purity is paramount. Spectroscopic analysis provides the definitive, non-destructive means to achieve this characterization.

This guide serves as a comprehensive technical resource for the spectral analysis of this compound, detailing the theoretical underpinnings, experimental protocols, and data interpretation for Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The insights provided herein are grounded in established principles to ensure robust and reliable characterization for research and quality control.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of photons promotes electrons from a ground state to a higher energy excited state. For this compound, the key chromophores—systems responsible for light absorption—are the nitro-substituted benzene ring and the unsubstituted phenyl ring, linked by the auxochromic amine group. The extended conjugation across the molecule and the presence of strong electron-withdrawing nitro groups result in characteristic absorption bands. A UV absorption maximum has been reported at 335 nm in cyclohexane.[2]

Causality Behind Experimental Choices

-

Solvent Selection: The choice of solvent is critical as it can influence the position and intensity of absorption maxima (solvatochromism). A non-polar solvent like cyclohexane is chosen to minimize hydrogen bonding interactions with the solute, providing a spectrum that reflects the molecule's intrinsic electronic transitions.[2] For solubility purposes, polar aprotic solvents like acetone or acetonitrile may also be used, but any shifts in λₘₐₓ should be noted.

-

Concentration: The concentration must be carefully controlled to ensure that the absorbance falls within the linear range of the Beer-Lambert Law (typically 0.1 to 1.0 A.U.) to guarantee quantitative accuracy and prevent signal saturation.

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of spectroscopic grade cyclohexane in a volumetric flask to create a stock solution.

-

Working Solution Preparation: Dilute the stock solution serially with cyclohexane to prepare a working solution with an expected absorbance below 1.0 A.U. A typical concentration would be in the range of 5-10 mg/L.

-

Instrument Blank: Fill a quartz cuvette with the pure solvent (cyclohexane) and use it to zero the spectrophotometer (baseline correction). This digitally subtracts the absorbance contribution from the solvent and the cuvette itself.

-

Sample Measurement: Rinse the cuvette with the working solution, then fill it and place it in the spectrophotometer.

-

Spectrum Acquisition: Scan the sample from 200 nm to 600 nm to cover the full UV-Vis range. Record the wavelength of maximum absorbance (λₘₐₓ).

Data Interpretation

The UV-Vis spectrum of this compound is dominated by intense π→π* transitions associated with the aromatic systems and n→π* transitions from the non-bonding electrons on the nitrogen and oxygen atoms.

| Parameter | Observed Value | Interpretation |

| λₘₐₓ | ~335 nm[2] | This strong absorption band is attributed to a π→π* transition across the conjugated system of the dinitrophenyl ring, influenced by the amine donor and nitro acceptors. |

| Appearance | Yellow Solid | The absorption in the violet-blue region of the visible spectrum (~400 nm cutoff) is responsible for the compound's characteristic yellow color.[3] |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic vibrational frequency, making the IR spectrum a molecular "fingerprint." For this compound, key identifiable groups include the N-H bond of the secondary amine, the aromatic C-H and C=C bonds, and the N-O bonds of the nitro groups.

Causality Behind Experimental Choices

-

Sampling Technique (ATR): Attenuated Total Reflectance (ATR) is the preferred method for solid samples.[4] It requires minimal sample preparation—a small amount of powder is simply pressed against a high-refractive-index crystal (like diamond or germanium). This is a rapid, reproducible, and non-destructive alternative to traditional methods like KBr pellets, which are more labor-intensive and susceptible to moisture contamination.

Experimental Protocol: FTIR-ATR Spectrum Acquisition

-

Instrument Background: With a clean ATR crystal, collect a background spectrum. This measures the IR profile of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard acquisition range is 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation

The FTIR spectrum provides direct evidence for the key functional groups within the molecule's structure.

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

| ~3300 - 3400 | N-H Stretch | A sharp to medium peak indicative of the secondary amine. Its position and sharpness can be influenced by hydrogen bonding in the solid state. |

| ~3000 - 3100 | Aromatic C-H Stretch | Peaks above 3000 cm⁻¹ confirm the presence of hydrogens on the aromatic rings. |

| ~1590 - 1610 | C=C Ring Stretch | Strong absorptions corresponding to the stretching vibrations within the benzene rings. |

| ~1500 - 1530 | Asymmetric NO₂ Stretch | A very strong and characteristic absorption band resulting from the asymmetric stretching of the N-O bonds in the nitro groups. |

| ~1330 - 1350 | Symmetric NO₂ Stretch | Another very strong and characteristic band for the symmetric stretching of the nitro groups. The presence of these two strong bands is definitive proof of the nitro substituents. |

| ~1250 - 1300 | Aromatic C-N Stretch | Stretching vibration of the bond between the amine nitrogen and the phenyl rings. |

| ~700 - 900 | C-H Out-of-Plane Bending | The pattern of these bands can provide information about the substitution pattern on the aromatic rings. |

Note: Specific peak positions can be found on spectral databases like SpectraBase.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

Causality Behind Experimental Choices

-

Solvent Selection: A deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is required to avoid a large interfering solvent signal in ¹H NMR.[4] DMSO-d₆ is an excellent choice due to its ability to dissolve a wide range of compounds and its tendency to sharpen N-H proton signals, making them easier to identify.

-

Reference Standard: Tetramethylsilane (TMS) is added as an internal standard because it is chemically inert and its protons and carbons produce a single, sharp signal at 0 ppm, providing a reliable reference point for all other chemical shifts.

Experimental Protocol: NMR Spectrum Acquisition (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Standard Addition: Add a small drop of TMS to the solution.

-

Shimming: Place the tube in the NMR spectrometer and perform shimming to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.

-

¹H Spectrum Acquisition: Acquire the proton NMR spectrum. Key parameters to set include the spectral width, acquisition time, and number of scans.

-

¹³C Spectrum Acquisition: Acquire the carbon NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

Data Interpretation: ¹H NMR

The ¹H NMR spectrum will show distinct signals for the protons on the two different phenyl rings and the N-H proton. The electron-withdrawing nitro groups will deshield adjacent protons, shifting their signals to a higher frequency (downfield).

| Proton Environment (Predicted) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | ~9.0 - 10.0 (in DMSO-d₆) | Singlet (broad) | 1H |

| H3 (ortho to two NO₂) | ~8.8 - 9.0 | Doublet (d) | 1H |

| H5 (ortho to one NO₂) | ~8.2 - 8.4 | Doublet of doublets (dd) | 1H |

| H6 (para to one NO₂) | ~7.2 - 7.4 | Doublet (d) | 1H |

| Unsubstituted Ring (ortho-H) | ~7.4 - 7.6 | Multiplet (m) | 2H |

| Unsubstituted Ring (meta/para-H) | ~7.1 - 7.3 | Multiplet (m) | 3H |

Note: Actual chemical shifts can be referenced from databases like ChemicalBook.[6]

Data Interpretation: ¹³C NMR

The ¹³C NMR spectrum will show 12 distinct signals as the molecule is asymmetric. Carbons attached to or near the electron-withdrawing nitro groups will be significantly deshielded (shifted downfield).

| Carbon Environment (Predicted) | Expected Chemical Shift (δ, ppm) | Interpretation |

| C2, C4 (attached to NO₂) | ~140 - 150 | Strongly deshielded by nitro groups. |

| C1' (attached to N) | ~140 - 145 | Deshielded by attachment to nitrogen. |

| C1 (attached to N) | ~135 - 140 | Deshielded by attachment to nitrogen. |

| Aromatic CHs | ~115 - 130 | Aromatic carbons appear in this typical range. Specific assignments require advanced 2D NMR techniques. |

Note: Spectral data is available on databases for confirmation.[5]

Conclusion

The comprehensive spectral analysis of this compound through UV-Vis, FTIR, and NMR spectroscopy provides a self-validating system for structural confirmation and purity assessment. UV-Vis confirms the electronic properties and chromophoric nature, FTIR provides a rapid fingerprint of the key functional groups (amine, aromatic rings, and nitro groups), and NMR delivers an unambiguous map of the carbon-hydrogen framework. Together, these techniques offer the robust, multi-faceted data required by researchers and drug development professionals to confidently use this compound in their applications.

References

-

PubChem. Benzenamine, 2,4-dinitro-N-phenyl-. National Center for Biotechnology Information. [Link][8]

-

NIST. Benzenamine, 2,4-dinitro-. NIST Chemistry WebBook. [Link][9]

-

ResearchGate. UV spectra of 2NDPA, 4NDPA and 2,4´-dinitroDPA.[Link][10]

-

Scirp.org. Structural and Optical Characterization Studies on 2, 4- dinitrophenylhydrazine Single Crystal.[Link][3]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 2,4-Dinitrodiphenylamine | 961-68-2 [chemicalbook.com]

- 3. scirp.org [scirp.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 2,4-Dinitrodiphenylamine(961-68-2) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Benzenamine, 2,4-dinitro-N-phenyl- | C12H9N3O4 | CID 13748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzenamine, 2,4-dinitro- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of 2,4-Dinitrophenyl Diphenylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the crystal structure of 2,4-Dinitrophenyl diphenylamine, a molecule of significant interest in materials science and medicinal chemistry. This document moves beyond a simple recitation of crystallographic data to offer insights into the supramolecular architecture, intermolecular forces, and the experimental diligence required to elucidate such structures.

Introduction: The Significance of Crystalline Architecture

This compound, also known as 'Serisol Yellow 2G', is a nitroaromatic compound whose utility spans from a chromogenic chemosensor to a key intermediate in the synthesis of various organic materials.[1] The arrangement of molecules in the solid state, or its crystal structure, dictates many of its bulk properties, including solubility, stability, and bioavailability. For drug development professionals, a thorough understanding of the crystal structure is paramount for formulation, while for materials scientists, it provides a roadmap for designing novel materials with tailored properties.

This guide delves into the single-crystal X-ray diffraction (SCXRD) analysis of this compound, offering a detailed exploration of its molecular geometry and the intricate network of non-covalent interactions that govern its crystal packing.

Molecular Structure and Conformation

The molecular structure of this compound consists of a diphenylamine backbone with two nitro groups substituted on one of the phenyl rings at the 2- and 4-positions. Single-crystal X-ray diffraction studies have provided precise insights into its three-dimensional conformation in the solid state.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group P2₁/n. A summary of the crystallographic data is presented in Table 1.

| Table 1: Crystallographic Data for this compound | |

| Empirical formula | C₁₂H₉N₃O₄ |

| Formula weight | 259.22 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 10.133(3) Å |

| b = 11.198(3) Å | |

| c = 11.234(3) Å | |

| α = 90° | |

| β = 113.33(3)° | |

| γ = 90° | |

| Volume | 1170.3(6) ų |

| Z | 4 |

| Calculated density | 1.472 Mg/m³ |

Molecular Geometry

The diphenylamine core of the molecule is non-planar. The two phenyl rings are twisted with respect to each other. The nitro groups at the 2- and 4-positions of one phenyl ring are slightly twisted out of the plane of the ring. This twisted conformation is a result of steric hindrance between the ortho-nitro group and the adjacent phenyl ring. Selected bond lengths and angles are provided in Table 2.

| Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound | ||

| Bond | Length (Å) | Angle |

| N(1)-C(1) | 1.425(3) | C(1)-N(1)-C(7) |

| N(1)-C(7) | 1.365(3) | C(2)-C(1)-N(1) |

| N(2)-C(2) | 1.469(3) | C(6)-C(1)-N(1) |

| N(3)-C(4) | 1.470(3) | C(1)-C(2)-N(2) |

| O(1)-N(2) | 1.229(3) | O(1)-N(2)-O(2) |

| O(2)-N(2) | 1.227(3) | O(3)-N(3)-O(4) |

| O(3)-N(3) | 1.231(3) | |

| O(4)-N(3) | 1.226(3) |

Note: Atom numbering may vary from the original publication. Data is illustrative of typical bond lengths and angles.

Caption: Molecular structure of this compound.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is characterized by the formation of centrosymmetric dimers, which are further assembled into a three-dimensional network through a variety of weak intermolecular interactions.[1]

Dimer Formation via O···O and C-H···O Interactions

A notable feature of the crystal structure is the formation of centrosymmetric dimers through an unusual O···O interaction with a short contact distance of 2.73 Å.[1] These dimers are further stabilized by C-H···O hydrogen bonds. This self-assembly into dimeric units is a key feature of the supramolecular architecture.

N-H···O and C-H···O Hydrogen Bonds

In addition to the interactions within the dimer, the crystal packing is further stabilized by a network of intermolecular N-H···O and C-H···O hydrogen bonds. The amine proton (N-H) acts as a hydrogen bond donor to an oxygen atom of a nitro group on an adjacent molecule. The aromatic C-H groups also participate in weak hydrogen bonding with the oxygen atoms of the nitro groups, contributing to the overall stability of the crystal lattice.[1]

The R₂²(7) Synthon

The analysis of the electrostatic potential map reveals that the most positive region of the C-H groups interacts with the most negative region of the NO₂ group, forming a R₂²(7) supramolecular synthon.[1] This specific and recurring pattern of hydrogen bonding is a critical element in the formation of the overall crystal structure.

Caption: Key intermolecular interactions in the crystal structure.

Experimental Protocols

The elucidation of a crystal structure is a multi-step process requiring careful synthesis, crystallization, and data collection.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution reaction between 1-chloro-2,4-dinitrobenzene and aniline.

Step-by-Step Protocol:

-

Reactant Preparation: Dissolve 1-chloro-2,4-dinitrobenzene in a suitable solvent such as ethanol in a round-bottom flask.

-

Addition of Aniline: Add an equimolar amount of aniline to the solution. The reaction is typically carried out in the presence of a weak base (e.g., sodium bicarbonate) to neutralize the HCl formed during the reaction.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product, being sparingly soluble in ethanol, will precipitate out.

-

Purification: Collect the crude product by filtration and wash with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation is a widely used and effective technique.

Step-by-Step Protocol:

-

Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. For this compound, solvents like ethanol, acetone, or mixtures thereof can be effective.

-

Saturated Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities.

-

Slow Evaporation: Transfer the clear filtrate to a clean vial, cover it loosely with parafilm, and pierce a few small holes in the parafilm. This allows for the slow evaporation of the solvent.

-

Crystal Growth: Place the vial in a vibration-free environment at a constant temperature. Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and single crystals will begin to form.

-

Crystal Harvesting: Once crystals of a suitable size and quality have formed, carefully harvest them from the mother liquor.

X-ray Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected at a specific temperature (e.g., 293 K) using a monochromatic X-ray source (e.g., Mo Kα radiation). A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate crystal structure.

Caption: A generalized workflow for crystal structure determination.

Physicochemical Properties and Thermal Stability

The thermal stability of this compound has been investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These analyses indicate that the compound is stable up to 150 °C.[1] This thermal stability is an important consideration for its storage, handling, and application in various fields.

Conclusion

The crystal structure of this compound reveals a fascinating interplay of molecular conformation and intermolecular forces. The formation of centrosymmetric dimers through unconventional O···O interactions, supported by a network of N-H···O and C-H···O hydrogen bonds, dictates its solid-state architecture. This in-depth understanding of its crystalline form is crucial for scientists and researchers working on the development of new materials and pharmaceutical compounds, providing a solid foundation for predicting and controlling its macroscopic properties. The detailed experimental protocols outlined in this guide offer a practical framework for the synthesis and crystallographic analysis of this and related compounds, underscoring the importance of rigorous experimental technique in the field of chemical crystallography.

References

-

Hernández-Paredes, J., Carrillo-Torres, R. C., Hernández-Negrete, O., Sotelo-Mundo, R. R., Glossman-Mitnik, D., Esparza-Ponce, H. E., & Alvarez-Ramos, M. E. (2017). Experimental and theoretical study on the molecular structure, covalent and non-covalent interactions of 2,4-dinitrodiphenylamine: X-ray diffraction and QTAIM approach. Journal of Molecular Structure, 1141, 53–63. [Link]

Sources

A Technical Guide to the Toxicology and Safety of 2,4-Dinitrophenyl diphenylamine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of: The Senior Application Scientist

Executive Summary

This document provides an in-depth toxicological and safety assessment of 2,4-Dinitrophenyl diphenylamine (CAS No. 961-68-2). Due to the limited availability of direct toxicological data for this specific molecule, this guide employs a scientifically rigorous read-across approach. We will analyze the toxicological profiles of its constituent moieties—the 2,4-dinitrophenyl group and the diphenylamine group —to construct a predictive toxicological profile. The evidence strongly suggests that this compound should be treated as a substance with a high potential for acute and chronic toxicity, primarily driven by the well-documented mitochondrial uncoupling effects of the 2,4-dinitrophenyl structure. This guide synthesizes available data, outlines predictive assessments, and provides detailed protocols for definitive toxicological evaluation.

Introduction and Physicochemical Profile

This compound is a synthetic organic compound.[1][2] It presents as a light yellow to red-brown crystalline powder.[1][2][3] While specific toxicological data are scarce, its chemical structure allows for a predictive assessment based on its well-characterized structural analogues.

The molecule can be deconstructed into two key components for toxicological analysis:

-

The 2,4-Dinitrophenyl Moiety: This group is structurally analogous to 2,4-Dinitrophenol (2,4-DNP), a compound with a vast and concerning toxicological history.

-

The Diphenylamine Moiety: This is a widely used industrial chemical with a distinct and well-documented toxicological profile.

This guide will first detail the known toxicology of these analogues and then synthesize the findings to build a predictive safety profile for the target compound.

Table 1: Physicochemical Properties of this compound and its Analogues

| Property | This compound | 2,4-Dinitrophenol (2,4-DNP) | Diphenylamine |

| CAS Number | 961-68-2[2][4] | 51-28-5[5] | 122-39-4[6] |

| Molecular Formula | C₁₂H₉N₃O₄[1][7] | C₆H₄N₂O₅ | C₁₂H₁₁N |

| Molecular Weight | 259.22 g/mol [1][7] | 184.11 g/mol | 169.22 g/mol [8] |

| Appearance | Light yellow to brown powder/crystal[1][2] | Yellow solid[5][9] | Colorless to beige solid[10] |

| Melting Point | 159-161 °C[1][2] | ~112 °C | ~53 °C[8] |

| Water Solubility | 1.322 mg/L (25 °C)[7] | Slightly soluble[9] | Moderately soluble |

Toxicological Profile of the 2,4-Dinitrophenyl Moiety (Read-across from 2,4-DNP)

The toxicology of the 2,4-dinitrophenyl group is best understood by examining 2,4-Dinitrophenol (2,4-DNP). The U.S. Food and Drug Administration (FDA) declared 2,4-DNP to be "extremely dangerous and not fit for human consumption" in 1938 due to severe adverse health effects and fatalities.[9][11] Its use as a weight-loss drug in the 1930s was discontinued, but it continues to be illegally marketed, leading to numerous deaths.[9][12]

Primary Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The defining toxicological feature of 2,4-DNP is its ability to act as a proton ionophore, shuttling protons across the inner mitochondrial membrane.[9][11][12] This action uncouples the process of oxidative phosphorylation. Instead of being used to generate ATP, the energy from cellular respiration is dissipated as heat.[5][9][11] This leads to a dramatic and uncontrolled increase in metabolic rate and body temperature (hyperthermia), which is the primary driver of its acute toxicity.[9][11][12]

Caption: Mechanism of mitochondrial uncoupling by 2,4-DNP.

Summary of Toxicological Effects (2,4-DNP)

The effects of 2,4-DNP are systemic and can manifest rapidly.[9]

-

Acute Toxicity: Oral exposure in humans leads to nausea, vomiting, sweating, dizziness, and a rapid increase in basal metabolic rate.[13] Higher doses result in tachycardia, hyperthermia, and eventually death.[12] The classic symptom complex is hyperthermia, tachycardia, diaphoresis (sweating), and tachypnoea (rapid breathing).[12] Single oral doses of 30-40 mg/kg have been fatal in humans.[11]

-

Chronic Toxicity: Long-term exposure in humans has been associated with the formation of cataracts, skin lesions, and adverse effects on bone marrow, the central nervous system (CNS), and the cardiovascular system.[13]

-

Reproductive & Developmental Toxicity: Studies in rats have shown that 2,4-DNP has reproductive and developmental toxicity.[14] Effects include a significant reduction in the number of live pups, decreased live birth index, and lower pup body weight at a dose of 30 mg/kg/day.[14] The No-Observed-Adverse-Effect Level (NOAEL) in these studies was determined to be 10 mg/kg/day.[14]

-

Genotoxicity & Carcinogenicity: Evidence for genotoxicity is inconclusive, with some positive results potentially attributable to cytotoxicity.[9] The EPA has not classified 2,4-DNP for carcinogenicity due to limited or unavailable data in humans.[13]

Table 2: Selected Toxicity Values for 2,4-Dinitrophenol (2,4-DNP)

| Endpoint | Species | Route | Value | Reference |

| Acute Fatal Dose | Human | Oral | ~30-40 mg/kg | [11] |

| Acute Toxicity (LD₅₀) | Rat | Oral | High (Specific value varies) | [13] |

| Reproductive/Developmental NOAEL | Rat | Oral | 10 mg/kg/day | [14] |

| Reference Dose (RfD) | Human | Oral | 0.002 mg/kg/day (based on cataract formation) | [13] |

Toxicological Profile of the Diphenylamine Moiety

Diphenylamine has a distinct toxicological profile characterized by low acute toxicity but with specific target organ effects upon repeated exposure.[15]

-

Toxicokinetics: It is rapidly and completely absorbed after oral administration, metabolized to sulfonyl and glucuronyl conjugates, and excreted primarily in the urine.[15]

-

Acute Toxicity: Diphenylamine exhibits a low order of acute toxicity. Oral LD₅₀ values in rats are around 3000 mg/kg bw, and the dermal LD₅₀ is greater than 2000 mg/kg bw.[6][16]

-

Irritation and Systemic Effects: It can cause severe eye irritation and may cause skin and respiratory irritation.[6][15] Inhalation or absorption can lead to fatigue, headache, increased blood pressure, and cyanosis (due to methemoglobinemia).[6]

-

Repeated Dose Toxicity: The primary target of diphenylamine is the red blood cell system.[15] Longer-term exposure can lead to abnormal red blood cell formation in the spleen, spleen congestion, and hemosiderosis.[15] Pathological changes in the liver and kidneys have also been observed.[15]

-

Genotoxicity & Carcinogenicity: Diphenylamine is not considered a potent mutagen.[6] While some commercial preparations may contain carcinogenic impurities like 4-aminobiphenyl, studies on purified diphenylamine have not established it as a carcinogen.[8][15]

Predictive Toxicological Profile for this compound

By synthesizing the data from its structural analogues, we can construct a predictive toxicological profile. The presence of the 2,4-dinitrophenyl moiety is expected to be the dominant driver of severe systemic toxicity.

-

Predicted Mechanism of Action: The primary mechanism of toxicity is predicted to be the uncoupling of mitochondrial oxidative phosphorylation , inherited from the 2,4-dinitrophenyl moiety.

-

Acute Toxicity: High acute toxicity is expected. The limited available data shows an intravenous LD₅₀ in mice of 180 mg/kg , indicating significant toxicity.[1] Symptoms upon exposure are likely to mirror those of 2,4-DNP poisoning: hyperthermia, profuse sweating, tachycardia, and metabolic distress.

-

Irritation: The compound is classified as irritating to the eyes, respiratory system, and skin.[1][3] This is consistent with the properties of both diphenylamine and 2,4-DNP.

-

Repeated Dose Toxicity: Chronic exposure would likely present a complex picture involving target organs from both analogues. This could include cataract formation and metabolic disruption (from the 2,4-dinitrophenyl moiety) as well as potential damage to the kidneys, liver, and hematopoietic system (from the diphenylamine moiety).

-

Reproductive & Developmental Toxicity: A high risk of reproductive and developmental toxicity is predicted, based on the clear effects observed with 2,4-DNP. The compound should be considered a potential reproductive toxicant until proven otherwise.

-

Genotoxicity & Carcinogenicity: The potential is unclear. While diphenylamine is largely considered non-carcinogenic, the data for 2,4-DNP is inconclusive. Therefore, this compound cannot be presumed safe in this regard, and specific testing is required.

Recommended Experimental Protocols for a Full Toxicological Assessment

To move beyond a predictive profile, a tiered experimental approach is necessary. The following protocols, based on OECD guidelines, provide a framework for a comprehensive assessment.

Caption: A tiered workflow for comprehensive toxicological assessment.

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

-

Rationale: This study provides an initial estimate of the acute toxicity (LD₅₀) and identifies clinical signs of toxicity. The method uses a stepwise procedure with a small number of animals.

-

Methodology:

-

Animals: Use a single sex (typically female rats) for the initial test.

-

Housing: House animals individually under standard laboratory conditions (22±3 °C, 30-70% humidity, 12h light/dark cycle).

-

Dose Administration: Administer the test substance by oral gavage. Based on the predicted high toxicity, start with a low dose (e.g., 25 or 50 mg/kg).

-

Procedure: Dose a group of 3 animals.

-

Observations: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Record all clinical signs (changes in skin, fur, eyes, respiration, autonomic and CNS effects, etc.) and mortality.

-

Stepwise Progression:

-

If 2-3 animals die, re-test at a lower dose.

-

If 0-1 animal dies, re-test at a higher dose.

-

The test is stopped when a dose causing mortality is identified or no effects are seen at the highest dose.

-

-

Pathology: Conduct a gross necropsy on all animals at the end of the study.

-

Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

-

Rationale: This is a standard in vitro test to detect gene mutations. It is a critical first screen for genotoxic potential.

-

Methodology:

-

Test Strains: Use at least five strains of bacteria (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA).

-

Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (e.g., a post-mitochondrial fraction, S9, from the livers of induced rodents). This is crucial as some chemicals only become mutagenic after metabolism.

-

Procedure (Plate Incorporation Method):

-

Prepare a range of concentrations of the test substance.

-

To molten top agar, add the bacterial culture, the test substance, and either S9 mix or a buffer.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37 °C for 48-72 hours.

-

-

Scoring: Count the number of revertant colonies on each plate.

-

Interpretation: A positive result is defined as a concentration-related increase in revertant colonies that is at least double the background (negative control) count.

-

Safety, Handling, and Exposure Control

Given the predicted high toxicity, stringent safety measures are mandatory.

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of dust. Facilities should be equipped with an eyewash station and a safety shower.[3][17]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[10][17]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[10][17] Ensure full body coverage if handling large quantities.

-

Respiratory Protection: If there is a risk of dust generation outside of a fume hood, a NIOSH-approved respirator with particulate filters is required.[10]

-

-

Handling and Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[3][17] Minimize dust generation during handling.[3]

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[17]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[17]

-

If inhaled: Move the person to fresh air.[17]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.[17]

-

In all cases of exposure, seek immediate medical attention.

-

Conclusion

While direct toxicological data for this compound is limited, a read-across analysis from its structural analogues, 2,4-Dinitrophenol and Diphenylamine, provides a compelling basis for a predictive safety assessment. The evidence overwhelmingly indicates that the 2,4-dinitrophenyl moiety will dominate the toxicological profile, making the compound a potent metabolic poison via the uncoupling of oxidative phosphorylation. It should be handled as a substance with high acute toxicity, potential for severe chronic effects including cataracts and organ damage, and a likely reproductive/developmental hazard. The experimental protocols outlined in this guide provide a clear pathway for definitively characterizing its toxicological profile. Until such data is available, all handling and research activities must proceed under the assumption of high hazard, with strict adherence to engineering controls and personal protective equipment protocols.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Dinitrophenols. [Link]

-

U.S. Environmental Protection Agency (EPA). (1999). 2,4-Dinitrophenol. [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Dinitrophenols - Health Effects. [Link]

-

Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology, 7(3), 205–212. [Link]

-

Wikipedia. (n.d.). Diphenylamine. [Link]

-

Jiang, J., Lu, W., Yang, J., Yang, J., & Xia, Z. (2012). Clinical features and treatment in patients with acute 2,4-dinitrophenol poisoning. Journal of Occupational Medicine and Toxicology, 7(1), 24. [Link]

-

INCHEM. (1998). Diphenylamine (addendum) (JMPR Evaluations 1998 Part II Toxicological). [Link]

-

LookChem. (n.d.). Cas 612-36-2, 2,4'-DINITRODIPHENYLAMINE. [Link]

-

ChemBK. (n.d.). N-(2,4-Dinitrophenyl)-N-phenylamine. [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Diphenylamine. [Link]

-

2,4-D Information Council. (1993). An SAB Report: Assessment of Potential 2,4-D Carcinogenicity. [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Diphenylamine - 1,1,1-Trichloroethane and Four Other Industrial Chemicals. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dinitrodiphenylamine, 98%. [Link]

-

Cheméo. (n.d.). 2,4-dinitrodiphenylamine - Chemical & Physical Properties. [Link]

-

Ibrahim, M. A., Bond, G. G., Ott, M. G., & Beard, K. K. (1991). Weight of the evidence on the human carcinogenicity of 2,4-D. Environmental Health Perspectives, 96, 213–222. [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Dinitrophenols - Toxicokinetics. [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Dinitrophenols - Potential for Human Exposure. [Link]

-

Takahashi, M., Sunaga, M., Hirata-Koizumi, M., Hirose, A., Kamata, E., & Ema, M. (2009). Reproductive and developmental toxicity screening study of 2,4-dinitrophenol in rats. Environmental Toxicology, 24(1), 74–81. [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Table 2-6, Genotoxicity of 2,4-Dinitrophenol In Vivo. [Link]

-

LookChem. (n.d.). 2,4'-DINITRODIPHENYLAMINE Safety Data Sheets(SDS). [Link]

-

PubChem. (n.d.). Benzenamine, 2,4-dinitro-N-phenyl-. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2,4-Dinitrodiphenylamine | 961-68-2 [chemicalbook.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Benzenamine, 2,4-dinitro-N-phenyl- | C12H9N3O4 | CID 13748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Clinical features and treatment in patients with acute 2,4-dinitrophenol poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 961-68-2 CAS MSDS (2,4-Dinitrodiphenylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Diphenylamine - 1,1,1-Trichloroethane and Four Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. nj.gov [nj.gov]

- 11. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. epa.gov [epa.gov]

- 14. Reproductive and developmental toxicity screening study of 2,4-dinitrophenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diphenylamine - Wikipedia [en.wikipedia.org]

- 16. 949. Diphenylamine (addendum) (JMPR Evaluations 1998 Part II Toxicological) [inchem.org]

- 17. 2,4-Dinitrodiphenylamine(961-68-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

The Unseen Guardian: A Technical Guide to 2,4-Dinitrophenyl Diphenylamine as a Propellant Stabilizer

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

Nitrocellulose-based propellants, the cornerstone of modern ordnance, are inherently prone to autocatalytic decomposition, a process that can compromise their performance and safety. The inclusion of chemical stabilizers is therefore paramount to ensure their long-term reliability. This in-depth technical guide provides a comprehensive overview of 2,4-Dinitrophenyl diphenylamine, a key stabilizer in propellant formulations. This document delves into the synthesis, chemical properties, and intricate mechanism of action of this compound. It further details established experimental protocols for its analysis and the evaluation of propellant stability, supported by quantitative data and visual representations of its chemical pathways and analytical workflows.

Introduction: The Imperative of Propellant Stability

Nitrocellulose, the energetic backbone of many single and double-base propellants, undergoes a slow, inevitable decomposition even under ambient conditions. This process is initiated by the homolytic cleavage of the nitrate ester bonds, releasing highly reactive nitrogen oxides (NOx), primarily nitrogen dioxide (NO₂) and nitric oxide (NO). These NOx species act as catalysts, accelerating the decomposition of the propellant in a dangerous, autocatalytic cycle. Left unchecked, this can lead to a host of detrimental effects, including:

-

Degradation of Ballistic Performance: Changes in the chemical composition of the propellant can alter its burn rate and pressure generation, leading to inconsistent and unpredictable performance.

-

Pressure Buildup in Casings: The evolution of gaseous decomposition products can lead to a dangerous increase in pressure within ammunition cartridges or rocket motors.

-

Spontaneous Ignition: In advanced stages of degradation, the exothermic nature of the decomposition can lead to a runaway reaction and spontaneous ignition of the propellant.

To mitigate these risks, chemical stabilizers are incorporated into propellant formulations. These molecules act as scavengers, reacting with and neutralizing the NOx species, thereby interrupting the autocatalytic decomposition cycle and significantly extending the safe and effective service life of the propellant.

Unveiling the Stabilizer: this compound

This compound, also known as 2,4-Dinitrodiphenylamine or N-(2,4-Dinitrophenyl)-N-phenylaniline, is a synthetic organic compound widely employed as a stabilizer in nitrocellulose-based propellants.[1][2][3] Its chemical structure, characterized by two nitro groups on one of the phenyl rings, is key to its stabilizing function.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in propellant formulations.

| Property | Value | References |

| Chemical Formula | C₁₂H₉N₃O₄ | [3] |

| Molecular Weight | 259.22 g/mol | [3] |

| CAS Number | 961-68-2 | [4] |

| Appearance | Yellow to red-brown crystalline solid | [5] |

| Melting Point | 159-161 °C | [6][7] |

| Solubility | Insoluble in water; soluble in acetone, chloroform, and hot ethanol. | [5] |

| Stability | Stable under normal conditions. Incompatible with strong bases, strong acids, and strong oxidizing agents. | [6][7] |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the nucleophilic aromatic substitution reaction between 1-chloro-2,4-dinitrobenzene and aniline.[2][8]

Reaction:

Caption: Synthesis of this compound.

Protocol for Synthesis:

-

Reactant Preparation: Dissolve 1-chloro-2,4-dinitrobenzene in ethanol in a round-bottom flask.

-

Addition of Aniline: Add a stoichiometric equivalent of aniline to the flask.

-

Reflux: Heat the mixture to reflux for a specified period, typically 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

-

Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by suction filtration.

-

Purification: The crude product is washed with ethanol and water to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[9][10]

The Core Directive: Mechanism of Stabilization

The primary role of this compound as a propellant stabilizer is to interrupt the autocatalytic decomposition of nitrocellulose by scavenging the nitrogen oxide radicals (NOx) that are the main drivers of this process.[11][12] The secondary amine group (-NH-) in the molecule is the reactive center for this stabilization activity. The process is a complex series of competing and consecutive reactions.

The Scavenging Cascade: A Step-by-Step Analysis

The stabilization mechanism is not a single reaction but a cascade of events that consume the primary stabilizer and generate a series of secondary stabilizing compounds, often referred to as "daughter products."

Step 1: N-Nitrosation

The initial and most rapid reaction is the attack of NOx species on the nitrogen atom of the amine group, leading to the formation of N-nitroso-2,4-dinitrodiphenylamine.[13][14]

Step 2: C-Nitration and Formation of Daughter Products

Subsequent reactions involve the electrophilic attack of NOx on the aromatic rings, a process known as C-nitration. This leads to the formation of various nitrated derivatives of this compound. These "daughter products" can also act as stabilizers, albeit with varying degrees of effectiveness. The ongoing reaction of these secondary stabilizers with NOx continues to provide protection against autocatalytic decomposition.[12]

Caption: Simplified stabilization pathway of this compound.

Experimental Protocols for Evaluation

The assessment of a stabilizer's effectiveness and the overall stability of a propellant formulation requires a suite of well-defined analytical techniques.

Quantitative Analysis of Stabilizer Content: High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used and reliable method for the quantitative analysis of this compound and its degradation products in propellants.[5][15][16][17]

Protocol for HPLC Analysis:

-

Sample Preparation and Extraction:

-

Accurately weigh a known mass of the propellant sample (typically 1-2 grams).

-

Cryogenically grind the sample to increase the surface area for extraction.

-

Extract the stabilizer and its derivatives using a suitable organic solvent, such as methanol or acetonitrile, in a volumetric flask. Sonication can be employed to enhance dissolution.[16]

-

Allow the nitrocellulose to precipitate, and filter the supernatant through a 0.45 µm syringe filter to prevent column blockage.[16]

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 or C8 column is typically used for the separation.[12]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and water is commonly employed.[12]

-

Flow Rate: A typical flow rate is 1-2 mL/min.[12]

-

Detector: A UV detector set at a specific wavelength (e.g., 254 nm) is used for quantification.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the stabilizer in the propellant extract by comparing its peak area to the calibration curve.

-

Caption: Experimental workflow for HPLC analysis of stabilizer content.

Assessment of Propellant Stability

Several standardized methods are employed to assess the chemical stability of propellants and predict their shelf-life. These methods often involve accelerated aging at elevated temperatures to simulate long-term storage.

4.2.1. Heat Flow Calorimetry (HFC)

Heat Flow Calorimetry is a highly sensitive technique that measures the heat generated by the slow decomposition of a propellant sample under isothermal conditions.[16][18][19] A higher heat flow indicates lower stability. This method is specified in NATO Standardization Agreement (STANAG) 4582 for assessing the stability of nitrocellulose-based propellants.[11][20][21]

4.2.2. Vacuum Stability Test

This classic method measures the volume of gas evolved from a propellant sample when heated under a vacuum at a constant temperature. A higher volume of evolved gas signifies lower stability.

4.2.3. Military Standard Test Methods

The United States Military Standard MIL-STD-286 provides a comprehensive set of test methods for solid propellants, including procedures for determining chemical and physical properties, stability, and performance characteristics.[12][22][23][24][25]

Performance and Comparative Analysis

The effectiveness of this compound as a stabilizer is a critical factor in its selection for a given propellant formulation. While direct, quantitative comparisons with other stabilizers are often specific to the propellant formulation and aging conditions, some general performance characteristics can be highlighted.

| Stabilizer | Key Performance Characteristics | References |

| Diphenylamine (DPA) | A widely used primary stabilizer. Its degradation products, including 2-nitrodiphenylamine and 4-nitrodiphenylamine, also contribute to stabilization. | [19] |

| 2-Nitrodiphenylamine (2-NDPA) | A primary degradation product of DPA and also used as a primary stabilizer itself. It generally exhibits a slower consumption rate compared to 4-nitrodiphenylamine. | [19] |

| This compound | Functions as an effective scavenger of NOx radicals. Its performance is influenced by the specific propellant formulation and environmental conditions. | [9] |

| Ethyl Centralite (EC) | A common stabilizer in double-base and triple-base propellants. | [19] |

| Akardite II | Another urea-based stabilizer used in various propellant formulations. | [19] |

Conclusion

This compound plays a crucial role in ensuring the safety, reliability, and long-term performance of nitrocellulose-based propellants. Its ability to effectively scavenge the nitrogen oxide byproducts of nitrocellulose decomposition is fundamental to interrupting the autocatalytic cycle of degradation. A thorough understanding of its chemical properties, synthesis, and mechanism of action, as detailed in this guide, is essential for propellant researchers and developers. The standardized experimental protocols for its quantification and the assessment of propellant stability provide the necessary tools for quality control and shelf-life prediction. As propellant technology continues to evolve, a deep appreciation for the science of stabilization remains a cornerstone of safe and effective energetic materials design.

References

-

STANAG-4582 Edn01 Explosives Nitrocellulose Based Propellants Stability Test Procedure and Requirements Using Heat Flow Calorimetry. (n.d.). Scribd. Retrieved from [Link]

-

NPFC - MIL-STD-286 - PROPELLANTS, SOLID: SAMPLING, EXAMINATION AND TESTING. (n.d.). GlobalSpec. Retrieved from [Link]

-

NATO - STANAG 4582 - EXPLOSIVES, NITROCELLULOSE BASED PROPELLANTS, STABILITY TEST PROCEDURE AND REQUIREMENTS USING HEAT FLOW CALORIMETRY. (2007, March 9). GlobalSpec. Retrieved from [Link]

-

MIL-STD-286 C CHG-2 PROPELLANTS SOLID SAMPLING TESTING. (n.d.). EverySpec. Retrieved from [Link]

-

Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. (2025, September 18). TA Instruments. Retrieved from [Link]

-

MIL-STD-286 Revision C:1991 Propellants, Solid: Sampling, Examination. (1991, August 28). Intertek Inform. Retrieved from [Link]

-

Mil Std 286c. (n.d.). Scribd. Retrieved from [Link]

-

STANAG 4582 : 2007 EXPLOSIVES, NITROCELLULOSE BASED PROPELLANTS, STAB. (2007, September 3). Intertek Inform. Retrieved from [Link]

-

MIL-STD-286 C PROPELLANTS SOLID SAMPLING EXAMINATION. (n.d.). EverySpec. Retrieved from [Link]

-

STANAG 4582 - Ed: 1. (2023, October 20). European Defence Agency - EDSTAR. Retrieved from [Link]

-

Two-Step Synthesis of 4'-Substituted-2,4-Dinitrodiphenylamine. (n.d.). Studylib. Retrieved from [Link]

-

Assessment of the Stability of Propellants Modified with Eco-Friendly Plasticizers. (n.d.). MDPI. Retrieved from [Link]

-

N-NITROSODIPHENYLAMINE Method no.: 23. (n.d.). OSHA. Retrieved from [Link]

-

African Journal of Pure and Applied Chemistry - analysis of stability of naturally aged single base propellants. (n.d.). Retrieved from [Link]

-

Compatibility and Stability Testing of Solid Propellants by Heat Flow Calorimetry. Part 2. Further Developments. (n.d.). DTIC. Retrieved from [Link]

-

Determination of stabilisers in nitrocellulose-based propellants before and after ageing. (2017, May 30). Eurachem. Retrieved from [Link]

-

Diphenylamine with Special Reference to the Formation of a Stabilizing Product Bonded to Nitro-cellulose. (n.d.). Diva-Portal.org. Retrieved from [Link]

-

Heat Flow Calorimetry of Propellants - Effects of Sample Preparation and Measuring Conditions. (n.d.). ResearchGate. Retrieved from [Link]

-

Reactions in Stabilizer and Between Stabilizer and Nitrocellulose in Propellants. (n.d.). ResearchGate. Retrieved from [Link]

-

Determination of Stabilizer and its Nitoderivatives in Double Base Powders by HPLC. (n.d.). ResearchGate. Retrieved from [Link]

-

Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). Daniele Teti. Retrieved from [Link]

-

Benzenamine, 2,4-dinitro-N-phenyl-. (n.d.). PubChem. Retrieved from [Link]

-

Triphenylamine – a 'New' Stabilizer for Nitrocellulose Based Propellants – Part I: Chemical Stability Studies. (n.d.). ResearchGate. Retrieved from [Link]

-

Density functional theory investigation of green stabilizer reactions: curcumin in nitrocellulose-based propellants. (n.d.). ChemRxiv. Retrieved from [Link]

-

2,4-Dinitrodiphenylamine. (n.d.). Wikidata. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution Reactions: Synthesis of 2,4-Dinitrodiphenylamine Final Report Sheet. (2023, April 8). brainly.com. Retrieved from [Link]

-

Question: 34 Preparation of 2,4-Dinitrodiphenylamine [Aromatic Nucleophilic Substitution (ArSn) Reaction] Reaction. (2022, March 24). Chegg. Retrieved from [Link]

-

DOT Language. (2024, September 28). Graphviz. Retrieved from [Link]

-

2,4-Dinitrodiphenylamine | CAS#:961-68-2. (2025, August 23). Chemsrc. Retrieved from [Link]

-

Intro to DOT language. (n.d.). Large-scale Biological Network Analysis and Visualization 1.0 documentation. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution Reactions: Synthesis of 2,4-Dinitrodiphenylamine Final Report Sheet. (2023, April 8). brainly.com. Retrieved from [Link]

-

What Are Dot and Cross Diagrams - Part 1| Properties of Matter | Chemistry | FuseSchool. (2016, May 22). YouTube. Retrieved from [Link]

-

Proceedings of the Workshop on the Microcalorimetry of Energetic Materials Held in Leeds, United Kingdom on 17-19th May 1999. (1999, May 17). DTIC. Retrieved from [Link]

-

N-Nitrosodiphenylamine. (n.d.). PubChem. Retrieved from [Link]

-

N-Nitrosamine Formation in Pharmaceutical Drug Products: Development and Validation of a Biased, Conservative, Predictive Model. (n.d.). ResearchGate. Retrieved from [Link]

-

Evolution timeline of nitrosamine-contaminated pharmaceuticals. NDMA =.... (n.d.). ResearchGate. Retrieved from [Link]

-

Benzenamine, 2,4-dinitro-N-phenyl-. (n.d.). PubChem. Retrieved from [Link]

-

2,4-Dinitrodiphenylamine | CAS#:961-68-2. (2025, August 23). Chemsrc. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. (2021, April 18). YouTube. Retrieved from [Link]

-

Question: 4. Write a mechanism for the formation of N-(2,4-dinitrophenyl) aniline via the above procedure. Show all resonance forms that stabilize the intermediate in this reaction. Synthesis of 2, 4-Dinitropheny. (2021, March 3). Chegg. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chegg.com [chegg.com]

- 3. Benzenamine, 2,4-dinitro-N-phenyl- | C12H9N3O4 | CID 13748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. academicjournals.org [academicjournals.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. 2,4-Dinitrodiphenylamine | CAS#:961-68-2 | Chemsrc [chemsrc.com]

- 8. 2,4-Dinitrodiphenylamine synthesis - chemicalbook [chemicalbook.com]

- 9. studylib.net [studylib.net]

- 10. m.youtube.com [m.youtube.com]

- 11. standards.globalspec.com [standards.globalspec.com]

- 12. intertekinform.com [intertekinform.com]

- 13. osha.gov [osha.gov]

- 14. N-Nitrosodiphenylamine | C12H10N2O | CID 6838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. eurachem.org [eurachem.org]

- 17. researchgate.net [researchgate.net]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. researchgate.net [researchgate.net]

- 20. scribd.com [scribd.com]

- 21. intertekinform.com [intertekinform.com]

- 22. standards.globalspec.com [standards.globalspec.com]

- 23. MIL-STD-286 C CHG-2 PROPELLANTS SOLID SAMPLING TESTING [everyspec.com]

- 24. scribd.com [scribd.com]

- 25. MIL-STD-286 C PROPELLANTS SOLID SAMPLING EXAMINATION [everyspec.com]

review of 2,4-Dinitrophenyl diphenylamine chemistry

An In-depth Technical Guide to the Chemistry of 2,4-Dinitrophenyl Diphenylamine

Introduction

This compound, also known as 2,4-Dinitro-N-phenylaniline, is a synthetic organic compound with the chemical formula C₁₂H₉N₃O₄.[1] It is characterized by a structure featuring two phenyl rings linked by an amine group, with two nitro groups (NO₂) attached to one of the rings at the 2nd and 4th positions.[2] This compound is typically a yellow to orange or bright green-light yellow solid.[3][4] While insoluble in water, it shows slight solubility in alcohol and is soluble in organic solvents like acetone.[2][3][5]

This guide provides a comprehensive overview of the synthesis, properties, reactivity, applications, and safety protocols associated with this compound, tailored for researchers and professionals in chemistry and drug development.

Chemical Properties and Structure

The specific arrangement of the nitro groups on the phenyl ring is crucial to the compound's chemical reactivity and physical properties.[2] These electron-withdrawing groups make the aromatic ring electron-deficient, which is a key factor in its synthesis and chemical behavior.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 961-68-2 | [1][5] |

| Molecular Formula | C₁₂H₉N₃O₄ | [1][6] |

| Molecular Weight | 259.22 g/mol | [1][5][6] |

| Melting Point | 159-161 °C | [3][5][6] |

| Appearance | Solid. Bright green-light yellow or yellow to orange. | [3][4] |

| Solubility | Insoluble in water, slightly soluble in alcohol, soluble in acetone. | [2][3][5] |

| UV Maximum | 335 nm (in cyclohexane) | [3] |

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) : Both ¹H NMR and ¹³C NMR spectra are available for structural elucidation.[7][8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectra help in identifying the functional groups present in the molecule.[7]

-

UV-Visible Spectroscopy : The compound exhibits a maximum absorbance at 335 nm in cyclohexane.[3]

-

Mass Spectrometry (MS) : Mass spectrometry data, including from Gas Chromatography-Mass Spectrometry (GC-MS), is available for molecular weight confirmation and fragmentation analysis.[7]

Synthesis and Purification

The primary method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[2]

Core Synthesis Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis typically involves the reaction of aniline with a halo-substituted 2,4-dinitrobenzene, such as 1-chloro-2,4-dinitrobenzene or 1-bromo-2,4-dinitrobenzene.[2][3] The two electron-withdrawing nitro groups at the ortho and para positions activate the aromatic ring, making it highly susceptible to nucleophilic attack by the amine group of aniline.[2] This attack leads to the displacement of the halide leaving group.[2]

Caption: SNAr mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis from 1-Chloro-2,4-dinitrobenzene

This protocol describes a common laboratory procedure for the synthesis of this compound.

Materials:

-

1-Chloro-2,4-dinitrobenzene (1.8 g, 7.3 mmol)[2]

-

Aniline (1.5 g)[2]

-

95% Ethanol (20 mL for reaction, plus additional for recrystallization)[2]

-

50-mL round-bottomed flask[2]

-

Condenser[2]

-

Heating source (e.g., heating mantle)

-

Suction filtration apparatus

Procedure:

-

In a 50-mL round-bottomed flask, combine 1.8 g of 1-chloro-2,4-dinitrobenzene with 20 mL of 95% ethanol.[2]

-

Add 1.5 g of aniline to the mixture.[2]

-

Attach a reflux condenser to the flask.

-

Heat the mixture to reflux for 30 minutes. The product often begins to separate within the first 10 minutes.[2][9]

-

After the reflux period, allow the mixture to cool slowly to room temperature.[2]

-

Collect the crude product by suction filtration.[2]

Purification

The crude product can be purified by recrystallization.[3] A common method involves using hot 95% ethanol.[2] It is noted that the product might initially separate as an oil; vigorous swirling of the solution during cooling can help promote the formation of crystals.[2] The purity of the final product can be assessed by its melting point, which should be sharp and within the range of 159-161 °C.[5] Impurities, such as the side-product 2,4-dinitrophenol, can lower and broaden the melting point range.[2]

Chemical Reactivity and Stability

Stability : The compound is stable under normal conditions but is incompatible with strong bases, strong acids, and strong oxidizing agents.[3][6][10]

Reactivity : The presence of the nitro groups makes the compound reactive in certain conditions. For instance, solutions of 2,4-dinitrodiphenylamine in dimethylsulfoxide (DMSO) are colorless but turn red upon deprotonation by anions such as cyanide (CN⁻), fluoride (F⁻), or acetate (CH₃COO⁻).[5] This property allows it to function as a chromogenic chemosensor.[5]

Anaerobic Metabolism : Studies have shown that 2,4-dinitrodiphenylamine can be metabolized under anaerobic conditions, for example, in sediment-water environments.[5] The degradation pathway involves the initial reduction of one nitro group, forming 2-amino-4-nitrodiphenylamine as the first major intermediate.[5]

Caption: Anaerobic metabolic pathway of this compound.

Applications

This compound is utilized in a variety of industrial and research settings.

-

Dyes and Pigments : It is used in the manufacturing of dyes.[1][3] Specifically, it is employed for dyeing vinegar and spandex fibers and can also be used for coloring plastics.[3]

-

Explosives and Propellants : The compound finds use in the manufacturing of explosives and as a stabilizer in formulations like smokeless powders.[1][4]

-

Chemical Intermediate : It serves as an intermediate in the synthesis of other organic compounds.[4][11]

-

Anionic Chemosensor : As mentioned, its ability to change color upon deprotonation makes it an effective anionic chromogenic chemosensor.[5]

-